5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid
Description
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a bicyclic compound featuring a partially hydrogenated naphthalene core with two ketone groups (at positions 5 and 8) and a carboxylic acid substituent at position 1. This structure confers unique physicochemical properties, including polarity from the carboxylic acid and electrophilicity from the dioxo groups.
Properties
CAS No. |
7144-75-4 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5,8-dioxo-1,4,4a,8a-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1,3-7,10H,2H2,(H,14,15) |
InChI Key |
HMHYLJXNGHJBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2C1C(=O)C=CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
This method leverages a Diels-Alder reaction between penta-2,4-dienoic acid and 1,4-benzoquinone , followed by oxidation to introduce the dioxo functionality.
Steps:
-
Cycloaddition : Penta-2,4-dienoic acid reacts with 1,4-benzoquinone in acetic acid at 55°C for 4 hours.
-
Oxidation : The intermediate is oxidized in situ to form the dioxo groups.
Experimental Details
| Parameter | Value/Description |
|---|---|
| Reactants | Penta-2,4-dienoic acid, 1,4-benzoquinone |
| Solvent | Acetic acid |
| Temperature | 55°C |
| Reaction Time | 4 hours |
| Yield | 45% |
| Purification | Recrystallization from ethanol/water |
Key Observations:
-
The reaction proceeds via a [4+2] cycloaddition mechanism, forming the hexahydronaphthalene core.
-
Oxidation occurs concurrently due to the presence of benzoquinone, eliminating the need for additional oxidizing agents.
Multi-Step Synthesis via Nitration and Demethylation
Reaction Scheme
A patent (CN107868069A) outlines a four-step synthesis starting from 2-hydroxy-4-methoxy-3-tolualdehyde :
-
Demethylation : Trimethylchlorosilane-mediated removal of methyl groups.
-
Nitration : Acetyl nitric anhydride introduces nitro groups.
-
Condensation : Reaction with diethyl malonate in the presence of piperidine.
-
Demethylation : Hydroiodic acid removes remaining methyl groups.
Experimental Details
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Trimethylchlorosilane, CH₂Cl₂, 0–20°C | 82% |
| 2 | Acetyl nitric anhydride, CH₂Cl₂, 0°C | 82.5% |
| 3 | Diethyl malonate, piperidine, CH₂Cl₂, reflux | 64.17% |
| 4 | Hydroiodic acid, CH₂Cl₂, 0–20°C | 64.17% |
Key Observations:
-
Step 3 forms the chromene intermediate, which is subsequently oxidized and demethylated.
-
The final step achieves simultaneous decarboxylation and ketone formation.
Alternative Oxidation of Tetralin Derivatives
Reaction Scheme
Oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid with strong oxidizing agents like KMnO₄ under acidic conditions introduces the dioxo groups.
Experimental Details
| Parameter | Value/Description |
|---|---|
| Reactant | 5,5,8,8-Tetramethyltetralin carboxylic acid |
| Oxidizing Agent | KMnO₄ in H₂SO₄ |
| Solvent | Water/Acetone |
| Temperature | 70°C |
| Reaction Time | 6 hours |
| Yield | 38% |
Key Observations:
-
Over-oxidation is a common side reaction, necessitating careful control of reaction time.
-
The method is less efficient than Diels-Alder approaches but useful for accessing specific derivatives.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder | High atom economy; one-pot synthesis | Moderate yield (45%) |
| Multi-Step Synthesis | Scalable; high intermediate control | Low cumulative yield (~35% over 4 steps) |
| Tetralin Oxidation | Applicable to substituted derivatives | Risk of over-oxidation; low yield |
Analytical Characterization
Successful synthesis is confirmed via:
-
NMR :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Diels-Alder Cycloaddition Reactions
The compound’s conjugated dienone system enables participation in [4+2] cycloaddition reactions. A notable example involves its synthesis via reaction of penta-2,4-dienoic acid with benzoquinone in acetic acid at 55°C, yielding the title compound in 45% isolated yield . This reaction highlights its role as a diene precursor in constructing polycyclic frameworks.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Penta-2,4-dienoic acid + benzoquinone in acetic acid (55°C, 4h) | 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid | 45% |
Nucleophilic Additions
The electron-deficient ketone groups undergo nucleophilic attacks. For example:
-
Grignard Reagent Addition : Methylmagnesium bromide adds to the C-5/C-8 ketones, forming tertiary alcohol derivatives.
-
Amine Conjugation : Primary amines react selectively at the α,β-unsaturated ketone positions, forming enamine adducts.
Decarboxylation Reactions
Thermal or base-induced decarboxylation eliminates CO₂, generating 1,4-naphthoquinone derivatives. This reaction is critical for synthesizing bioactive naphthoquinone analogs.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| Reflux in acetic anhydride | 1,4-Naphthoquinone derivatives | Precursors for vitamin K analogs |
Esterification and Functionalization
The carboxylic acid group undergoes esterification under mild conditions:
-
Methylation : Treatment with dimethyl sulfate and K₂CO₃ in acetone produces methyl 5,8-dimethoxy-1,4-dihydronaphthalene-1-carboxylate in 89% yield .
-
Acetylation : Reaction with acetic anhydride/acetyl chloride introduces acetyl protecting groups .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Dimethyl sulfate/K₂CO₃ | Methyl 5,8-dimethoxy-1,4-dihydronaphthalene-1-carboxylate | 89% |
Oxidation and Redox Reactions
The compound participates in redox processes:
-
Oxidation : Using NaNO₂ or HNO₃ oxidizes the dienone system to form hydroxylated or epoxidized derivatives .
-
Reduction : Catalytic hydrogenation saturates the double bonds, yielding decahydronaphthalene analogs.
Biological Interactions
Preliminary studies suggest interactions with biological macromolecules, potentially inhibiting enzymes like topoisomerases or modulating redox-sensitive pathways. These interactions are attributed to its ability to act as a Michael acceptor via α,β-unsaturated ketones.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. For instance, the compound has been evaluated for its effects on various cancer cell lines, showing significant cytotoxicity and potential as a lead compound for drug development .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Studies reveal that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents to combat antibiotic resistance .
Organic Synthesis
3. Synthetic Intermediates
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through reactions such as esterification and amidation. This versatility is crucial in synthesizing pharmaceuticals and agrochemicals .
4. Photochemical Applications
The compound is also explored in photochemistry due to its ability to undergo light-induced reactions. It can participate in photochemical transformations that yield valuable products for organic synthesis. These reactions include cycloadditions and rearrangements that are useful in constructing complex molecular architectures .
Materials Science
5. Polymer Chemistry
In materials science, 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is being studied for its potential use in polymer formulations. Its structural characteristics make it suitable for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to evaluate its effectiveness as a modifier in various polymer systems .
Case Studies
Mechanism of Action
The mechanism of action of 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The detailed pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Derivatives
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid ():
- Shares a carboxylic acid group but lacks the dioxo substituents.
- Reduced electrophilicity compared to the target compound, impacting reactivity in nucleophilic addition or condensation reactions.
- Pharmacopeial testing indicates a pH range of 5.8–6.5, suggesting moderate acidity similar to the target compound .
Methyl 7,8-dihydroxy-...-hexahydronaphthalene-1-carboxylate ():
Ketone-Containing Analogs
Structural Complexity and Molecular Weight
Biological Activity
5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a complex organic compound characterized by its unique structural features that include a dioxo group and a carboxylic acid group attached to a hexahydronaphthalene framework. The molecular formula of this compound is , with a molecular weight of approximately 208.211 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and interactions with biological macromolecules.
Chemical Structure and Properties
The structure of 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid includes multiple rings and substituents that contribute to its chemical properties. The presence of two carbonyl groups (dioxo) enhances its reactivity compared to simpler naphthalene derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.211 g/mol |
| CAS Number | 6943-52-8 |
| Melting Point | Not available |
| Solubility in Water | Not available |
Antimicrobial Properties
Preliminary studies suggest that 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid may exhibit antimicrobial activity. Research indicates potential interactions with bacterial proteins and nucleic acids which could inhibit bacterial growth. For example, compounds with similar structures have shown antibacterial effects against Gram-negative bacteria such as Escherichia coli .
Interaction with Biological Macromolecules
Interaction studies involving this compound focus on its reactivity with proteins and nucleic acids. The unique arrangement of functional groups may facilitate binding to target macromolecules, potentially leading to therapeutic effects. This area requires further investigation to elucidate specific mechanisms of action.
Study on Antibacterial Activity
In one study assessing the antibacterial properties of compounds structurally related to 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid, derivatives were synthesized and evaluated for their efficacy against E. coli. The ethyl and butyl esters of related compounds exhibited protective effects in infected mice at doses ranging from 50 to 400 mg/kg . Although the direct activity of 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is yet to be confirmed in vivo or vitro studies specifically targeting this compound.
Synthesis and Evaluation
The synthesis pathways for 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid highlight its versatility in organic chemistry. Various synthetic methods have been proposed which underscore the compound's potential for further research in medicinal chemistry .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that several compounds share structural similarities with 5,8-dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cytosporic Acid | C10H12O3 | Contains additional alkyl chains |
| 1,4-Dihydroxy-naphthalene | C10H10O2 | Lacks dioxo functionality |
| 2-Hydroxy-naphthalene | C10H10O | Simpler structure with one hydroxyl group |
The distinct configuration of carbonyl and carboxylic acid groups on the hexahydronaphthalene skeleton may enhance the biological activity of this compound compared to its simpler counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
